molecular formula C8H6BrF B3034776 5-Bromo-2-fluorostyrene CAS No. 221030-92-8

5-Bromo-2-fluorostyrene

Cat. No. B3034776
M. Wt: 201.04 g/mol
InChI Key: PUVIIPMVFZISRW-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorostyrene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds and their reactivity can provide insights into the chemical behavior of 5-Bromo-2-fluorostyrene. For instance, 2-Chloro-5-bromopyridine has been used as a scaffold for synthesizing pyridine-based derivatives, indicating the potential of halogenated aromatics to serve as precursors in organic synthesis .

Synthesis Analysis

The synthesis of related halogenated compounds involves strategic functionalization to create useful scaffolds. For example, 2-Chloro-5-bromopyridine was immobilized on polystyrene, which allowed for selective reactions with various reagents, suggesting that similar methodologies could potentially be applied to 5-Bromo-2-fluorostyrene . Additionally, the Heck reaction has been employed to prepare monofluorodienyl esters from 1-bromo-1-fluorostyrenes, which could be analogous to reactions involving 5-Bromo-2-fluorostyrene .

Molecular Structure Analysis

While the molecular structure of 5-Bromo-2-fluorostyrene is not directly reported, the crystal structures of related bromo-fluorophenyl compounds have been determined, showing that molecules are linked by hydrogen bonds and π–π stacking interactions . These interactions are crucial in determining the molecular conformation and packing in the solid state, which could be relevant for the physical properties of 5-Bromo-2-fluorostyrene.

Chemical Reactions Analysis

The chemical reactivity of halogenated styrenes can be complex. For instance, the Heck reaction of 1-bromo-1-fluorostyrenes with methyl acrylate leads to the formation of fluoropenta-2,4-dienoates . This suggests that 5-Bromo-2-fluorostyrene could also participate in Heck-type coupling reactions, potentially yielding a variety of substituted alkenes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-fluorostyrene can be inferred from related compounds. The presence of halogens likely increases the density and boiling point relative to unsubstituted styrene. The reactivity of such compounds with nucleophiles and bases can be high due to the presence of electron-withdrawing groups, which could affect their stability and reactivity in various chemical environments. The synthesis of prodrugs using bromo compounds, as seen with 5-fluorouracil prodrugs , indicates the potential utility of bromo-fluoro compounds in medicinal chemistry.

Scientific Research Applications

Stereospecific Synthesis

5-Bromo-2-fluorostyrene is utilized in stereospecific synthesis processes. For instance, high E/Z ratio 1-bromo-1-fluorostyrenes, which can be prepared by isomerization of 1-bromo-1-fluorostyrenes, undergo Heck reactions with methyl acrylate to yield (2E, 4Z)-methyl 5-aryl-4-fluoropenta-2,4-dienoates. This process highlights the compound's utility in creating specific stereochemical configurations in organic compounds, indicating its importance in the precise synthesis of complex molecules (Xu & Burton, 2004).

Functionalized Fluorinated Building Blocks

Another application involves the radical nitration-debromination of α-Bromo-α-fluoroalkenes, leading to the formation of α-fluoro-nitroalkenes. This method demonstrates the ability to introduce fluorine and nitro groups into molecules in a highly controlled manner, providing a stereoselective route to aromatic α-fluoronitroalkenes. These functionalized fluorinated building blocks are pivotal for synthesizing various fluorinated products, highlighting the compound's role in enhancing molecular diversity and utility in organic synthesis (Motornov et al., 2017).

Pyridine-Based Derivatives Synthesis

The synthesis of pyridine-based derivatives from 5-bromo-2-fluoro-3-pyridylboronic acid showcases the application of 5-Bromo-2-fluorostyrene in creating biologically relevant heterocyclic compounds. Through a series of Suzuki reactions, a variety of 3,5-disubstituted 2-fluoropyridines are obtained, which can further be converted into corresponding 2-pyridones. This highlights the compound's utility in synthesizing complex heterocycles, which are crucial scaffolds in pharmaceuticals and agrochemicals (Sutherland & Gallagher, 2003).

Safety And Hazards

5-Bromo-2-fluorostyrene is considered hazardous. It has a GHS07 pictogram and a warning signal word . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

4-bromo-2-ethenyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVIIPMVFZISRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300837
Record name 4-Bromo-2-ethenyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethenyl-1-fluorobenzene

CAS RN

221030-92-8
Record name 4-Bromo-2-ethenyl-1-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221030-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-ethenyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of methyl(triphenyl)-phosphonium bromide (15.5 g, 43 mmol) in THF (60 ml) were added at −78° C. BuLi (27 ml, 1.6 M in hexane, 43.2 mmol) and 5-bromo-2-fluoro-benzaldehyde (877 mg, 43 mmol). The reaction mixture was stirred 18 hours at r.t. After work-up and purification by chromatography (hexane/ethyl acetate 9/1 to 4/1) 5.7 g (28.5 mmol, 72%) of the title compound were obtained, 1H-NMR (300 MHz, CDCl3): δ=7.62 (dd, 1H), 7.26-7.36 (m, 1H), 6.93 (t, 1H), 6.79 (dd, 1H), 5.42 (d, 1H).
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
877 mg
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72%

Synthesis routes and methods II

Procedure details

A mixture of methyltriphenylphosphonium bromide (2.14 g, 6 mmol) and potassium t-butoxide (672 mg, 6 mmol) in 50 mL of THF was refluxed for 30 minutes under N2 and then cooled to room temperature. 5-Bromo-2-fluorobenzaldehyde (1.02 g, 5 mmol) was added and the resulting mixture was refluxed for 2 hours (until the TLC showed the disappearance of starting aldehyde). The reaction was concentrated in vacuo and partitioned between water and ethyl acetate. The acetate layer was washed with water and brine. The solution was dried over MgSO4 and concentrated in vacuo. The residue was purified by chromatography (silica gel, 15:1 hexanes-diethyl ether) to provide 900 mg (90%) of 5-bromo-2-fluorostyrene.
Quantity
1.02 g
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
672 mg
Type
reactant
Reaction Step Three
Quantity
2.14 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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